molecular formula C8H9N3O2 B8554747 1-(3-Nitrophenyl)-1-ethanone hydrazone

1-(3-Nitrophenyl)-1-ethanone hydrazone

Cat. No. B8554747
M. Wt: 179.18 g/mol
InChI Key: CUEIIDSEGRHPOU-UHFFFAOYSA-N
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Patent
US06313312B1

Procedure details

To a solution of 3-nitroacetophenone (200 g, 1.12 mol) in Industrial Methylated Spirits (1.2 l) was added hydrazine monohydrate (140 ml, 2.25 mol) and the reaction mixture was heated under reflux for 2 h. Water (1.2 l) was added and the reaction mixture was cooled to room temperature. The resulting precipitate was collected by filtration to afford the title compound as a yellow crystalline solid (180 g, 82%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
Industrial Methylated Spirits
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1)=O.O.[NH2:14][NH2:15]>O>[N+:10]([C:6]1[CH:5]=[C:4]([C:2](=[N:14][NH2:15])[CH3:1])[CH:9]=[CH:8][CH:7]=1)([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
140 mL
Type
reactant
Smiles
O.NN
Name
Industrial Methylated Spirits
Quantity
1.2 L
Type
solvent
Smiles
Step Two
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=NN
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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